N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a boronic acid pinacol ester group. Boronic acid derivatives are known for their applications in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura coupling. The presence of fluorine in the compound enhances its biological activity and stability, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
N-[5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-9-7-11(12(17)8-13(9)18-10(2)19)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYUPSAXKGTZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves a two-step substitution reactionThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide include other boronic acid derivatives such as:
- 4-Cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share the boronic acid pinacol ester group and fluorine substitution, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its acetamide group, which provides additional sites for chemical modification and enhances its versatility in various applications .
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